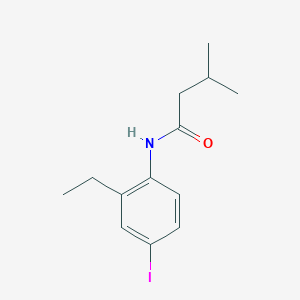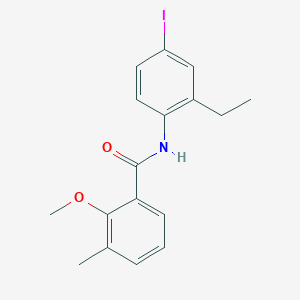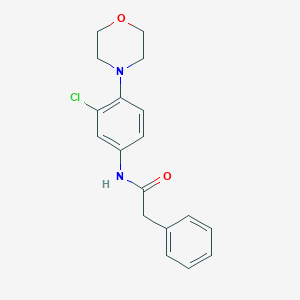![molecular formula C22H20N2O4 B246346 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide, also known as MMMPB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMMPB is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, there are also limitations to its use in lab experiments. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is a synthetic compound that may not accurately represent the complexity of natural compounds. Additionally, the mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide. One area of focus is further elucidating the mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide. This will help to better understand its potential as a therapeutic agent. Additionally, further studies are needed to determine the efficacy of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide in vivo, as well as its potential side effects. Finally, research is needed to determine the optimal dosage and administration of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide for therapeutic use.
Synthesemethoden
The synthesis of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide involves the reaction between 3-methoxybenzoyl chloride and 2-aminobenzonitrile in the presence of a base such as triethylamine. The resulting product is then reacted with 3-methoxyaniline to yield 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential use as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C22H20N2O4 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-17-9-5-7-15(13-17)21(25)23-19-11-3-4-12-20(19)24-22(26)16-8-6-10-18(14-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
WPHBWIAARRYULG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)




![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)